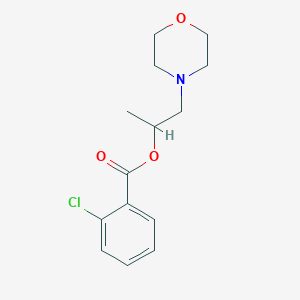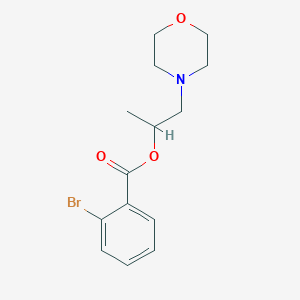
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide, also known as CN-Pyridine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been shown to exhibit antitumor, antiviral, and antibacterial activities. In material science, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been used as a ligand for various metal catalysts, such as palladium and copper.
作用機序
The exact mechanism of action of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is not fully understood. However, studies have shown that (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can interact with various biological targets, including DNA, enzymes, and receptors. (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can form adducts with DNA, leading to DNA damage and cell death. (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can also inhibit the activity of enzymes, such as topoisomerase and proteasome, leading to the inhibition of cell proliferation. In addition, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can bind to receptors, such as GABA-A receptors, leading to the modulation of neurotransmission.
Biochemical and Physiological Effects
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can induce apoptosis and cell cycle arrest in cancer cells. (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has also been shown to inhibit the replication of viruses, such as influenza virus and herpes simplex virus. In vivo studies have shown that (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can reduce tumor growth and improve survival in animal models of cancer. (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has several advantages for lab experiments, including its simple synthesis method, high yield, and diverse applications. However, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide also has some limitations, including its potential toxicity and instability in aqueous solutions. Therefore, proper safety precautions should be taken when handling (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide, and its stability should be carefully monitored in experiments.
将来の方向性
There are several future directions for the study of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide. First, further studies are needed to elucidate the exact mechanism of action of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide and its interactions with biological targets. Second, the potential applications of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide in other fields, such as energy storage and environmental remediation, should be explored. Third, the development of new synthetic methods for (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide and its derivatives could lead to the discovery of new compounds with improved properties. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide in animal models and clinical trials could pave the way for its potential use in human medicine.
Conclusion
In conclusion, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is a chemical compound with diverse applications in various fields. Its simple synthesis method, high yield, and potential biological activities make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
合成法
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can be synthesized through a one-pot reaction of cyclohexylamine, 2-pyridinecarboxaldehyde, and nitrosobenzene in the presence of acetic acid. The reaction proceeds through a condensation reaction followed by a nitrosation reaction, resulting in the formation of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide. The synthesis method is relatively simple, and the yield of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can reach up to 82%.
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C13H17N3O2/c17-13(15-10-6-2-1-3-7-10)12(16-18)11-8-4-5-9-14-11/h4-5,8-10,14H,1-3,6-7H2,(H,15,17)/b12-11- |
InChIキー |
BLZSIYQQFPXLGC-QXMHVHEDSA-N |
異性体SMILES |
C1CCC(CC1)NC(=O)/C(=C/2\C=CC=CN2)/N=O |
SMILES |
C1CCC(CC1)NC(=O)C(=C2C=CC=CN2)N=O |
正規SMILES |
C1CCC(CC1)NC(=O)C(=C2C=CC=CN2)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)










![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
